

# FT895 In Vitro Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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## Abstract

**FT895** is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Emerging research highlights the therapeutic potential of **FT895** in diverse areas, including oncology and antiviral applications.[3][4] These application notes provide a summary of the in vitro activity of **FT895** and detailed protocols for key assays to evaluate its efficacy and mechanism of action in a laboratory setting.

## Data Presentation

The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of **FT895** across various cell lines and assay formats.

Table 1: Inhibitory Concentration of **FT895**

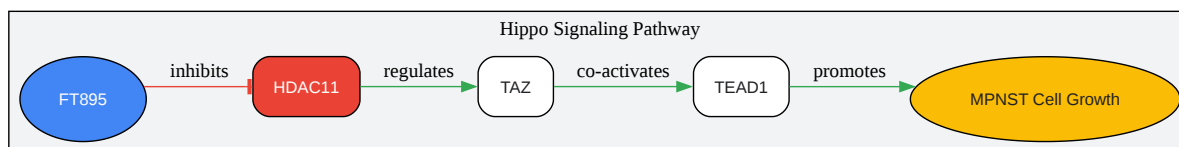
Target	Assay System	IC50	Reference
HDAC11	Enzyme Assay	3 nM	<a href="#">[1]</a> <a href="#">[2]</a>
HDAC11	HPLC Assay (myristoyl-H3K9 peptide)	0.74 $\mu$ M	<a href="#">[5]</a>
HDAC4	Enzyme Assay	25 $\mu$ M	<a href="#">[5]</a>
HDAC8	Enzyme Assay	9.2 $\mu$ M	<a href="#">[5]</a>

Table 2: Antiviral and Cytotoxic Activity of **FT895**

Cell Line	Virus	Parameter	Value	Reference
HeLa	-	CC50	> 100 $\mu$ M	[3]
HeLa	EV71	EC50	0.1 $\mu$ M	[3]
Vero	-	CC50	> 200 $\mu$ M	
Vero	EV71	EC50	0.1 $\mu$ M	
sNF96.2 (NF1-related MPNST)	-	IC50	77.16 $\mu$ M	[4]
STS26T (sporadic MPNST)	-	IC50	58.49 $\mu$ M	[4]
S462TY (MPNST)	-	IC50	6.76 $\mu$ M	[4]
T265 (MPNST)	-	IC50	10.09 $\mu$ M	[4]
ST8814 (MPNST)	-	IC50	22.88 $\mu$ M	[4]
hs53T (neurofibroma)	-	IC50	13.12 $\mu$ M	[4]
LinNF (neurofibroma primary culture)	-	IC50	121.9 $\mu$ M	[4]

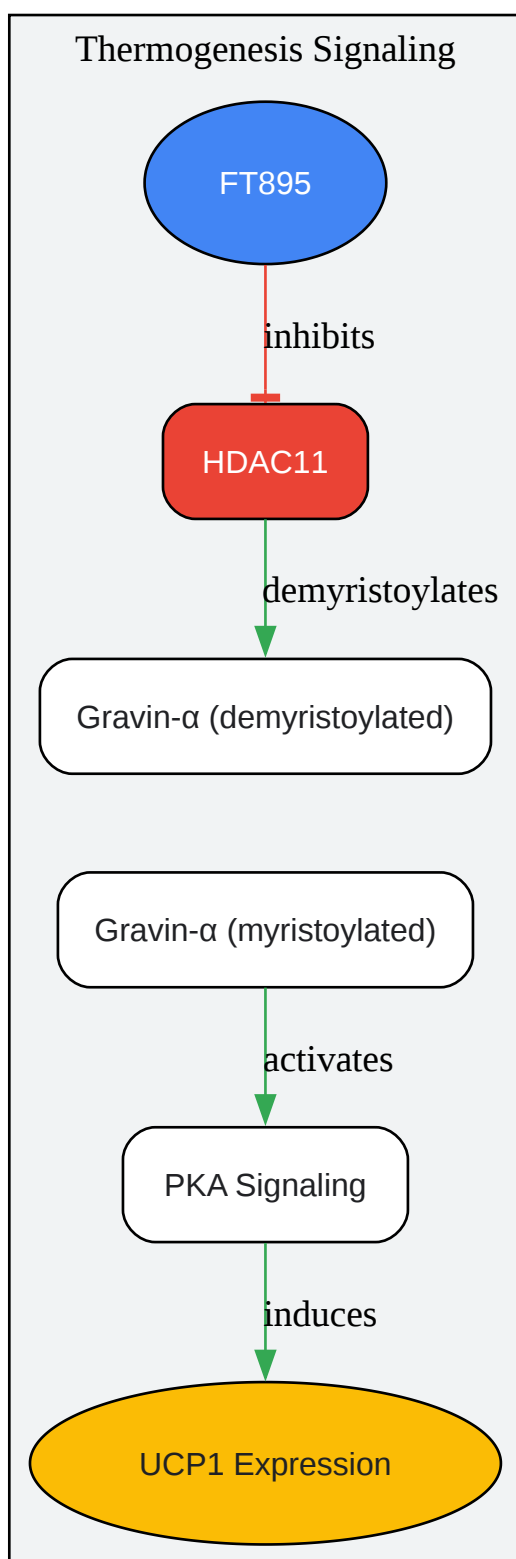
## Signaling Pathways

**FT895** has been shown to modulate key signaling pathways, including the Hippo pathway and pathways involved in thermogenesis.



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Caption: **FT895** inhibits HDAC11, which in turn suppresses the expression of TAZ and TEAD1, leading to the inhibition of Malignant Peripheral Nerve Sheath Tumor (MPNST) cell growth.[4]

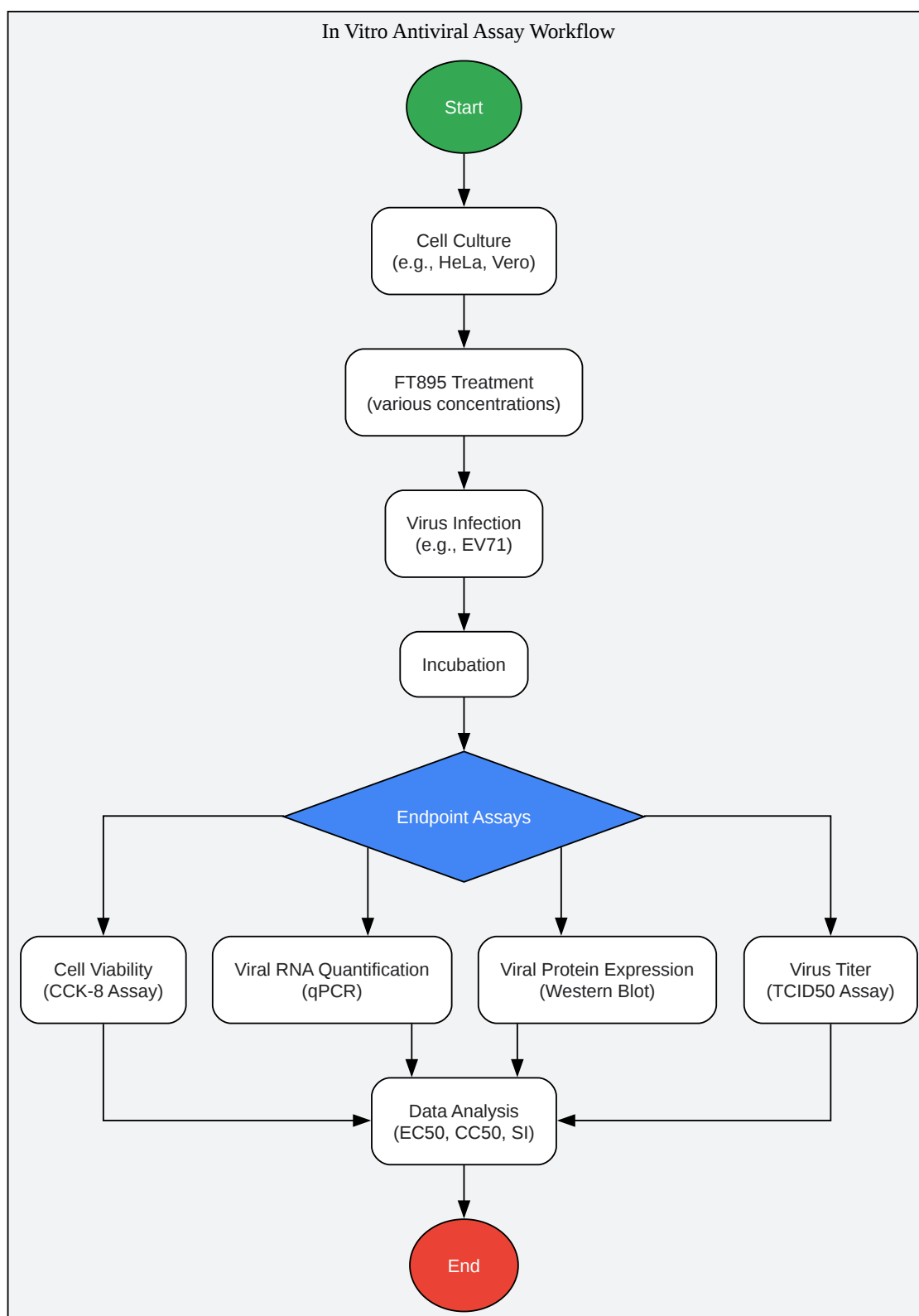


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Caption: **FT895** inhibits HDAC11, preventing the demyristoylation of Gravin- $\alpha$ , which leads to the activation of PKA signaling and subsequent induction of UCP1 expression, a key regulator of thermogenesis.[6]

## Experimental Workflow

A general workflow for evaluating the in vitro antiviral activity of **FT895** is depicted below. This can be adapted for other applications such as oncology studies.



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